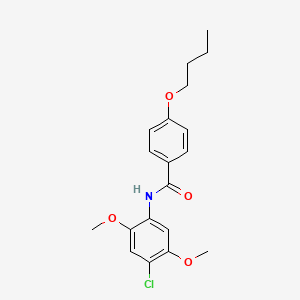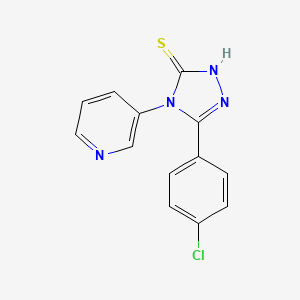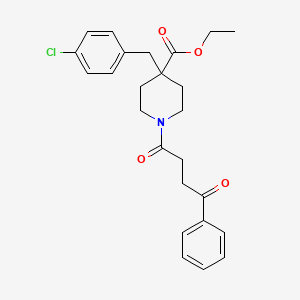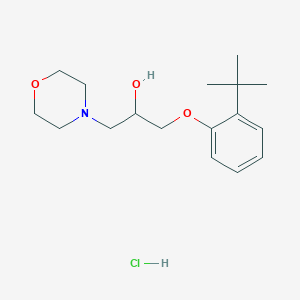
4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide, also known as BDMC, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell survival and proliferation. This compound also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been found to have anti-inflammatory and antioxidant properties. This compound has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide in lab experiments is its specificity for cancer cells. This compound has been found to selectively induce apoptosis in cancer cells while sparing normal cells. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
Direcciones Futuras
There are several future directions for research on 4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide. One direction is to further investigate its potential as an anti-cancer agent. This could involve studying its effects on different types of cancer cells and exploring its synergistic effects with other anti-cancer agents. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as diabetes and inflammation. Finally, future research could focus on improving the solubility and bioavailability of this compound to enhance its effectiveness as a therapeutic agent.
Métodos De Síntesis
4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxyaniline with butyl chloroformate to produce the intermediate product, which is then reacted with 4-amino-N-(2-hydroxyethyl)benzamide to yield this compound. The purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has shown promising results in various scientific research applications. One such application is its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, including breast, lung, and liver cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways.
Propiedades
IUPAC Name |
4-butoxy-N-(4-chloro-2,5-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4/c1-4-5-10-25-14-8-6-13(7-9-14)19(22)21-16-12-17(23-2)15(20)11-18(16)24-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOGPDBERPCHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5149769.png)
![3-(2-chloro-6-fluorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5149794.png)

![(1,3-benzodioxol-5-ylmethyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5149804.png)
![5-(4-bromophenyl)-3-{4-[(2-chlorobenzyl)oxy]benzylidene}-2(3H)-furanone](/img/structure/B5149811.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5149813.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5149815.png)
![4-methyl-3-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoic acid](/img/structure/B5149820.png)
![4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5149838.png)
![1,3-dimethyl-5-(2-nitrobenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5149853.png)
![5-{3-[(2-chlorobenzyl)oxy]benzylidene}-1-(3-chloro-2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5149857.png)
![3-allyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B5149860.png)

